molecular formula C19H19N3O4S B2805352 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 941958-45-8

4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Katalognummer: B2805352
CAS-Nummer: 941958-45-8
Molekulargewicht: 385.44
InChI-Schlüssel: JSQNVYCFAGLNGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic quinoxalinone derivative designed for research applications in medicinal chemistry and oncology. The compound features a quinoxalin-2-one scaffold, a privileged structure in drug discovery known for its diverse biological activities and ability to interact with various enzymatic targets . This particular molecule is engineered with a pyrrolidine-1-sulfonyl group, a moiety frequently utilized to modulate the physicochemical properties of a compound and enhance its potential for biological interactions . Quinoxaline and dihydroquinoxalinone derivatives have demonstrated significant potential as antiproliferative agents, showing activity against a range of human cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) carcinomas . Researchers are exploring these compounds as potential inhibitors of key cancer-related pathways, such as tyrosine kinase receptors (e.g., EGFR, VEGFR-2) and histone deacetylases (HDACs), which are critical for cell proliferation, survival, and angiogenesis . The structural components of this reagent suggest it may be a valuable tool for probing these and other biological mechanisms. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4-(4-pyrrolidin-1-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-18-13-22(17-6-2-1-5-16(17)20-18)19(24)14-7-9-15(10-8-14)27(25,26)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQNVYCFAGLNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Benzoyl Group: The quinoxaline core can be acylated using benzoyl chloride in the presence of a base such as pyridine.

    Sulfonylation: The benzoyl-substituted quinoxaline is then reacted with a sulfonyl chloride derivative, such as pyrrolidin-1-ylsulfonyl chloride, under basic conditions to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molar mass of approximately 318.39 g/mol. The structure features a pyrrolidinyl sulfonyl group attached to a benzoyl moiety, which is further linked to a dihydroquinoxaline core. This unique structural arrangement contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to dihydroquinoxalines. For instance, derivatives of this compound have been synthesized and evaluated for their activity against various bacterial strains. In vitro tests showed promising results, indicating that modifications to the quinoxaline structure can enhance antibacterial properties .

Antiepileptic Properties

Research has indicated that compounds with similar structural motifs can interact with specific brain receptors associated with seizure control. The binding affinity and efficacy of these compounds were assessed in animal models, showing potential as new antiepileptic agents . This suggests that 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one may also possess similar properties.

Inhibition of Cyclooxygenase Enzymes

Cyclooxygenase (COX) inhibitors are crucial in managing inflammation and pain. Some derivatives of this compound have been tested for their ability to inhibit COX enzymes selectively. Preliminary findings suggest that certain modifications can lead to enhanced selectivity and potency compared to existing COX inhibitors like Celecoxib .

Data Tables

Application Activity Reference
AntimicrobialActive against Gram-positive bacteria
AntiepilepticPotential interaction with LBS
COX InhibitionSelective inhibition observed

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoxaline derivatives demonstrated that modifications at the pyrrolidinyl position significantly increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and bacterial targets.

Case Study 2: Neuropharmacological Assessment

In a pharmacological study assessing the antiepileptic potential, various analogs were tested in rodent models for their ability to reduce seizure frequency. The results indicated that compounds closely related to 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one exhibited significant reductions in seizure activity compared to controls.

Wirkmechanismus

The mechanism by which 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core and sulfonyl group are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Vergleich Mit ähnlichen Verbindungen

Monocarboxylic vs. Dicarboxylic Derivatives

Monocarboxylic 3,4-dihydroquinoxalin-2(1H)-ones (e.g., 3bf, 3bg) exhibit moderate sGC agonistic activity, while dicarboxylic derivatives show enhanced binding due to additional interactions with hydrophobic pockets. For example, 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives (e.g., compound 2 and series 6a–t) demonstrate antitumor activity via G2/M phase arrest, comparable to combretastatin A-4 (CA-4) .

Substituent Impact on Physicochemical Properties

Substituents significantly alter melting points and solubility:

Compound Substituent(s) Melting Point (°C) Biological Activity Reference
3bf (CAS 106595-91-9) 4-Chlorophenyl 248–253 Antimicrobial
3bg 4-Iodophenyl 204–206 Antitumor (in vitro)
Y81 (C20H15N3O2) 5-Phenylpyridin-3-yl N/A sGC modulation
Target compound 4-(Pyrrolidin-1-ylsulfonyl) N/A Enhanced sGC binding (predicted)

The pyrrolidin-1-ylsulfonyl group in the target compound likely improves aqueous solubility compared to halogenated aryl groups (e.g., 3bf , 3bg ) while maintaining hydrophobic interactions .

sGC Agonism

Dicarboxylic derivatives (e.g., compound 20 ) show superior sGC activation due to dual hydrogen-bonding motifs. The target compound’s sulfonyl group may similarly stabilize sGC binding, though cell-based efficacy requires optimization of physicochemical properties (e.g., logP, membrane permeability) .

Antitumor Activity

4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones (e.g., 6d, 6e) induce G2/M arrest akin to CA-4 but lack in vivo vascular disruption data. The target compound’s benzoyl-pyrrolidinylsulfonyl moiety may enhance pharmacokinetics, though direct antitumor activity remains unverified .

Antimicrobial and Anti-inflammatory Potential

Derivatives like 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 106595-91-9) and 3-[2-(benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one exhibit antimicrobial activity against S. aureus and E. coli. The target compound’s sulfonyl group could augment antibacterial efficacy by targeting bacterial enzymes (e.g., MurF ligase) .

Biologische Aktivität

The compound 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O3SC_{15}H_{18}N_2O_3S, with a molecular weight of approximately 302.38 g/mol. The structure features a pyrrolidine ring attached to a sulfonyl group and a quinoxaline moiety, which are known for their diverse biological activities.

The compound's biological activity is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity through competitive inhibition.
  • Receptor Modulation : The quinoxaline structure may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Pharmacological Activities

Research indicates that 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation in vitro. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Antihypertensive Activity : A related compound was evaluated for its antihypertensive effects in spontaneously hypertensive rats. Results indicated significant reductions in blood pressure at doses of 1 mg/kg, suggesting potential cardiovascular benefits .
  • Antimicrobial Evaluation : Research on similar sulfonamide derivatives indicated promising antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural modifications in enhancing efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways
AntihypertensiveSignificant blood pressure reduction

Q & A

Q. What are the key synthetic strategies for preparing 4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves: (i) Sulfonylation of pyrrolidine with activated benzoyl intermediates under anhydrous conditions (e.g., using SOCl₂ or sulfonyl chlorides). (ii) Cyclocondensation of dihydroquinoxalinone precursors with the sulfonylated benzoyl moiety.
  • Critical parameters include temperature control (~0–5°C for sulfonylation to avoid side reactions) and stoichiometric ratios of coupling reagents (e.g., EDCI/HOBt for amide bond formation) .
  • Yields vary between 33–88% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Analytical workflow :
  • NMR : 1^1H and 13^13C NMR to confirm regioselectivity of sulfonylation and benzoyl attachment. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and dihydroquinoxalinone NH (δ 10–12 ppm) .
  • HRMS : Exact mass determination (expected [M+H]⁺ ~450–500 Da) to verify molecular formula .
  • X-ray crystallography : Resolve non-planar conformations of the dihydroquinoxalinone ring and intermolecular H-bonding patterns (e.g., N–H···O dimers) .

Q. What are common functionalization sites for generating derivatives?

  • Modification hotspots : (a) Pyrrolidine sulfonyl group : Replace pyrrolidine with other amines (e.g., piperidine) to alter steric/electronic profiles. (b) Benzoyl moiety : Introduce electron-withdrawing groups (e.g., Cl, F) to enhance electrophilic reactivity. (c) Dihydroquinoxalinone core : Alkynylation at position 3 via copper-catalyzed aerobic oxidative coupling (e.g., with arylacetylenes) .

Advanced Research Questions

Q. How do structural modifications impact antitumor activity and tubulin-binding affinity?

  • Structure-activity relationship (SAR) insights :
  • Quinazoline substitution : 2-Methyl or 2-chloro groups on the quinazoline ring enhance antiproliferative activity (GI₅₀ = 0.53–2.01 nM in NCI-60 cell lines) by improving tubulin-binding interactions .
  • Dihydroquinoxalinone lactam : Retaining the 3,4-dihydropyrazin-2(1H)-one scaffold increases potency 3–6× compared to non-lactam analogs, likely due to conformational rigidity .
  • Polar surface area : Modifications reducing logP (e.g., introducing hydrophilic groups) improve aqueous solubility while maintaining nanomolar activity .

Q. What mechanistic evidence supports its role as a tumor-vascular disrupting agent (VDA)?

  • In vivo and ex vivo studies :
  • Immunohistochemistry : Compound 2 (structural analog) induces tumor vasculature collapse (↓CD31+ endothelial cells) and apoptosis (↑caspase-3 activation) in xenograft models at 1.0 mg/kg .
  • Tubulin polymerization assays : Disrupts microtubule dynamics by binding to the colchicine site, confirmed via competitive assays with 3^3H-colchicine .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Case study : Co-crystal structures (e.g., PDB ID: 4YH4) reveal that 3,4-dihydroquinoxalin-2(1H)-one derivatives form hydrogen bonds with BRD4 bromodomain residues (Asn140, Tyr97), explaining divergent activities in epigenetic vs. antiproliferative assays .
  • Data reconciliation : Bioactivity discrepancies (e.g., nM vs. µM IC₅₀) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.